3,4,5-三甲氧基苄基-13C3 酒精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

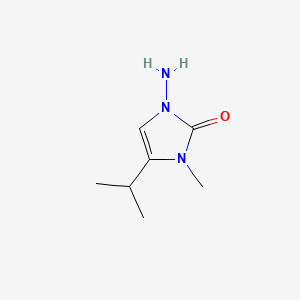

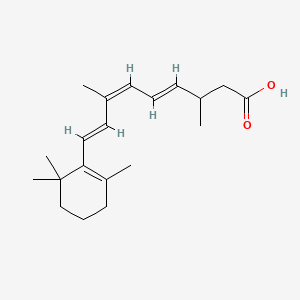

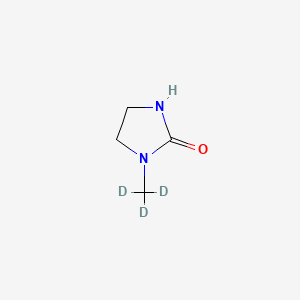

3,4,5-Trimethoxybenzyl-13C3 Alcohol is a chemical compound with the empirical formula 13C3C7H14O4 . It has a molecular weight of 201.19 and is typically clear colorless to yellow to pale orange in appearance .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzyl-13C3 Alcohol is represented by the SMILES stringOCC1=CC(O[13CH3])=C(O[13CH3])C(O[13CH3])=C1 . This indicates that the molecule contains a benzyl group substituted with three methoxy groups and one hydroxyl group, all attached to a carbon atom. Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzyl-13C3 Alcohol is a liquid with a refractive index between 1.5425-1.5465 at 20°C .科学研究应用

1. 结构确定和晶体学

与 3,4,5-三甲氧基苄基-13C3 酒精类似的化合物 3,5-双((3,4,5-三甲氧基苄基)氧基)苄基醇的单水合物晶相已使用粉末 X 射线衍射数据进行了研究。这种方法采用直接空间遗传算法技术,然后进行 Rietveld 细化,例证了 3,4,5-三甲氧基苄基衍生物在结构确定和晶体学中的应用 (潘等人,2005)。

2. 合成和分子表征

在一项使用膨润土作为催化剂进行环寡聚合的研究中,展示了使用 3,4,5-三甲氧基苄基醇合成和表征环状化合物的过程。通过 X 射线衍射确定所得化合物的晶体结构,展示了这种醇在合成化学和分子表征中的效用 (萨尔蒙等人,1995)。

3. 催化和化学转化

以 3,4,5-三甲氧基苄基 N-取代基为基础的铱 N-杂环卡宾 (NHC) 配合物被用作醛和酮的还原催化剂,突出了 3,4,5-三甲氧基苄基衍生物在催化过程中的作用。本研究说明了此类化合物在促进化学转化中的应用 (阿祖阿等人,2012)。

4. 材料合成

探索了一种新型的 3,4,5-三甲氧基苄基氯的合成方法,它是 3,4,5-三甲氧基苄基醇的衍生物。本研究有助于理解材料科学中此类衍生物至关重要的新合成方法 (温冰,2011)。

安全和危害

When handling 3,4,5-Trimethoxybenzyl-13C3 Alcohol, it is recommended to wear personal protective equipment and use only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition . Ingestion and inhalation of vapors or spray mist should be avoided .

作用机制

Target of Action

The primary targets of 3,4,5-Trimethoxybenzyl-13C3 Alcohol are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways

Result of Action

As a biochemical used in proteomics research , it may have effects on protein expression or function, but specific effects are yet to be determined.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxybenzyl-13C3 Alcohol involves the conversion of commercially available starting materials to the desired compound through a series of chemical reactions.", "Starting Materials": [ "3,4,5-Trimethoxybenzaldehyde", "13C3-labeled sodium borohydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde with 13C3-labeled sodium borohydride in methanol to yield 3,4,5-Trimethoxybenzyl-13C3 Alcohol.", "Step 2: Purification of the product by extraction with ethyl acetate.", "Step 3: Removal of any remaining solvent by evaporation.", "Step 4: Treatment of the product with sodium hydroxide to remove any impurities.", "Step 5: Acidification of the solution with hydrochloric acid to precipitate the product.", "Step 6: Isolation of the product by filtration and drying over sodium sulfate." ] } | |

CAS 编号 |

1346603-81-3 |

分子式 |

C10H14O4 |

分子量 |

201.19 g/mol |

IUPAC 名称 |

[3,4,5-tri((113C)methoxy)phenyl]methanol |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1+1,2+1,3+1 |

InChI 键 |

QPHLRCUCFDXGLY-VMIGTVKRSA-N |

手性 SMILES |

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CO |

SMILES |

COC1=CC(=CC(=C1OC)OC)CO |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)CO |

同义词 |

3,4,5-Trimethoxybenzenemethanol-13C3; 3,4,5-Trimethoxyphenylmethanol-13C3; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。